molecular formula C13H23F2NO3 B14799861 Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate

Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate

Cat. No.: B14799861
M. Wt: 279.32 g/mol
InChI Key: ZCPPDVSYCBYKNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl group, an ethoxymethyl group, and two fluorine atoms attached to the piperidine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Ethoxymethyl Group: The ethoxymethyl group is introduced through an alkylation reaction using ethoxymethyl chloride or a similar reagent.

    Addition of the Tert-butyl Group: The tert-butyl group is added via a tert-butylation reaction using tert-butyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxymethyl or tert-butyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl4-(hydroxymethyl)-3,3-difluoropiperidine-1-carboxylate
  • Tert-butyl4-(methoxymethyl)-3,3-difluoropiperidine-1-carboxylate
  • Tert-butyl4-(chloromethyl)-3,3-difluoropiperidine-1-carboxylate

Uniqueness

Tert-butyl4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate is unique due to the presence of the ethoxymethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C13H23F2NO3

Molecular Weight

279.32 g/mol

IUPAC Name

tert-butyl 4-(ethoxymethyl)-3,3-difluoropiperidine-1-carboxylate

InChI

InChI=1S/C13H23F2NO3/c1-5-18-8-10-6-7-16(9-13(10,14)15)11(17)19-12(2,3)4/h10H,5-9H2,1-4H3

InChI Key

ZCPPDVSYCBYKNK-UHFFFAOYSA-N

Canonical SMILES

CCOCC1CCN(CC1(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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